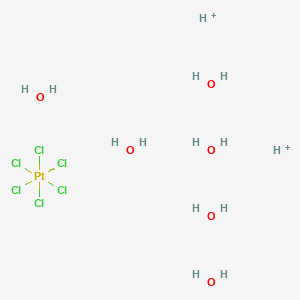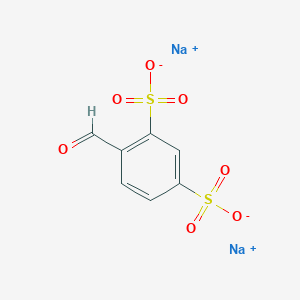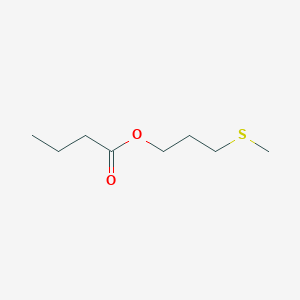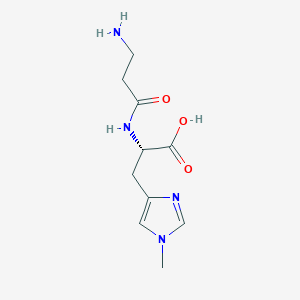
Dihydrogen hexachloroplatinate hexahydrate
Overview
Description
Dihydrogen hexachloroplatinate hexahydrate, also known as chloroplatinic acid hexahydrate, is a chemical compound with the formula H₂PtCl₆·6H₂O. It is a red to yellow crystalline solid that is highly soluble in water. This compound is widely used in various fields due to its unique properties and reactivity .
Mechanism of Action
Mode of Action
It is known that the compound is used for the purification of platinum . This process involves treating platinum with ammonium chloride, followed by heating of ammonium hexachloroplatinate with hydrogen, which yields elemental platinum .
Biochemical Pathways
It is known that the compound plays a role in the purification of platinum .
Pharmacokinetics
It is known that the compound is soluble in water, ethanol, ether, ethyl acetate, and acetone .
Result of Action
It is known that the compound is used in the purification of platinum .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dihydrogen hexachloroplatinate hexahydrate. The compound is hygroscopic, meaning it absorbs moisture from the environment . Therefore, it should be stored under inert gas in a cool, dry place . It is also light-sensitive , indicating that it should be stored away from direct sunlight .
Preparation Methods
Dihydrogen hexachloroplatinate hexahydrate can be synthesized through several methods. One common method involves dissolving platinum metal in aqua regia (a mixture of nitric acid and hydrochloric acid). The resulting solution is then evaporated to yield the hexahydrate form of the compound . Industrial production often involves similar processes, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Dihydrogen hexachloroplatinate hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to elemental platinum using reducing agents such as hydrogen gas or ammonium chloride.
Substitution Reactions: It can react with other halides or ligands to form different platinum complexes.
Hydrolysis: In aqueous solutions, it can hydrolyze to form different platinum species depending on the pH and concentration.
Common reagents used in these reactions include hydrogen gas, ammonium chloride, and various halides. The major products formed from these reactions are elemental platinum and various platinum complexes .
Scientific Research Applications
Dihydrogen hexachloroplatinate hexahydrate has numerous applications in scientific research:
Comparison with Similar Compounds
Dihydrogen hexachloroplatinate hexahydrate can be compared with other platinum compounds such as:
Potassium hexachloroplatinate(IV): Similar in structure but contains potassium instead of hydrogen.
Sodium hexachloroplatinate(IV): Contains sodium instead of hydrogen.
Ammonium hexachloroplatinate(IV): Contains ammonium instead of hydrogen
These compounds share similar chemical properties but differ in their solubility, reactivity, and specific applications. This compound is unique due to its high solubility in water and its versatility in forming various platinum complexes .
Properties
IUPAC Name |
hexachloroplatinum(2-);hydron;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJUVEPNGATXOD-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H14O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858861 | |
| Record name | Platinic chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-yellow solid; Highly deliquescent; Soluble in water; [Merck Index] Brown odorless lumps; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Platinic chloride hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18497-13-7 | |
| Record name | Platinic chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018497137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinic chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroplatinic acid hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)
![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)











